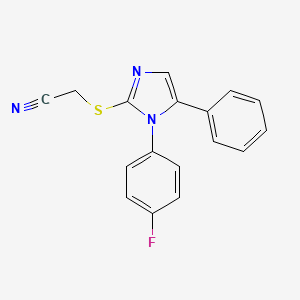

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3S/c18-14-6-8-15(9-7-14)21-16(13-4-2-1-3-5-13)12-20-17(21)22-11-10-19/h1-9,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDNDEYOWVNATA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioacetonitrile group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Halogenated or nitro-substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives containing imidazole and thiourea functionalities exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This Compound | Pseudomonas aeruginosa | TBD |

Studies have demonstrated that the presence of halogen substituents enhances the antibacterial activity of these compounds, making them promising candidates for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Similar imidazole derivatives have shown cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| This Compound | TBD | TBD |

The mechanism of action often involves the inhibition of critical enzymes related to cell proliferation and survival, suggesting a multifaceted approach to tumor suppression .

Antiviral Activity

Compounds similar to 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile have also been evaluated for antiviral properties. The presence of fluorine and other halogens is believed to improve binding affinity to viral enzymes.

Case Study: Antiviral Efficacy

A study demonstrated that derivatives with similar structures significantly inhibited viral replication in vitro, showcasing lower IC50 values compared to standard antiviral drugs, indicating their therapeutic potential .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and functional groups present in the compound.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with various biological targets, making this compound a potential candidate for drug development.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Groups

- 2-[[1-[(4-Chlorophenyl)methyl]-2-methyl-4-nitro-1H-imidazol-5-yl]thio]acetonitrile (CAS 77952-81-9): Key Differences: Substitution of the 4-fluorophenyl group with a 4-chlorophenyl group and introduction of a nitro group at the imidazole C4 position. Impact: The chlorine atom increases molecular weight (322.77 g/mol vs. ~307.3 g/mol for the fluorinated analogue) and alters lipophilicity (Cl is more lipophilic than F).

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole derivatives (Compound 5): Key Differences: Incorporation of a triazole-thiazole hybrid system instead of a simple imidazole-thioacetonitrile framework. Crystallographic data (triclinic, P¯I symmetry) confirm isostructural behavior with fluorophenyl groups inducing perpendicular orientation in one molecule, affecting solubility .

Benzimidazole and Thiazole-Triazole Hybrids

- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a–9e): Key Differences: Replacement of the imidazole-thioacetonitrile core with benzimidazole-triazole-thiazole systems. Impact: These hybrids exhibit broader hydrogen-bonding capacity due to multiple heteroatoms (N, O, S). Docking studies suggest enhanced interaction with enzymatic active sites compared to simpler imidazole derivatives .

Nitroimidazole Derivatives

- 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols: Key Differences: Presence of a nitro group at the imidazole C5 position and ethanol side chains. Impact: The nitro group increases oxidative stability but may reduce metabolic tolerance. Ethanol side chains improve aqueous solubility, contrasting with the hydrophobic thioacetonitrile group in the target compound .

Physicochemical and Electronic Properties

- Planarity and Conformation: Fluorophenyl groups in compound 5 induce partial non-planarity, reducing crystallinity compared to fully planar benzimidazole-triazole systems .

- Electronic Effects : The thioacetonitrile group (-SCN) is a strong electron-withdrawing moiety, contrasting with the electron-donating hydroxypropyl group in compound 5f .

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 395.5 g/mol. The compound features an imidazole ring, a thioether group, and a fluorophenyl substituent, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.5 g/mol |

| Structure | Structure |

Anticancer Activity

Research indicates that compounds containing imidazole derivatives exhibit notable anticancer properties . For instance, studies have shown that similar imidazole-thioether compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

In vitro studies have demonstrated that derivatives of imidazole can have IC50 values ranging from 3 to 14 µM against various cancer cell lines, suggesting significant cytotoxic activity. The mechanism often involves the disruption of cellular processes such as angiogenesis and modulation of apoptotic pathways .

Antimicrobial Activity

The compound's thioether group may contribute to its antimicrobial properties . Similar compounds have shown effectiveness against a range of bacteria, including Gram-positive and Gram-negative strains. For example, derivatives with imidazole rings have been reported to exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling, altering normal cellular responses.

- Reactive Oxygen Species (ROS) : Some studies suggest that similar compounds can modulate oxidative stress pathways, leading to enhanced apoptosis in cancer cells .

Study 1: Anticancer Efficacy

A study published in MDPI assessed the anticancer effects of similar imidazole-based compounds. The results indicated that these compounds significantly inhibited the growth of breast and prostate cancer cell lines with IC50 values lower than those observed for conventional chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial activity, derivatives similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent activity comparable to established antibiotics .

Study 3: Mechanistic Insights

Research has also delved into the mechanisms underlying the anticancer effects of imidazole derivatives. It was found that these compounds could disrupt mitochondrial function and increase ROS levels in cancer cells, leading to apoptosis .

Q & A

Q. What are the established synthetic routes for preparing 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Imidazole Core Formation : A condensation reaction between substituted aldehydes (e.g., 4-fluorobenzaldehyde) and amines under reflux in acetic acid with NHOAc as a catalyst (e.g., 8–12 hours at 110°C) .

Thioether Linkage : Introduction of the thioacetonitrile group via nucleophilic substitution. For example, reacting the imidazole intermediate with thiocyanate derivatives in polar aprotic solvents (e.g., acetonitrile) using cesium carbonate as a base .

Key catalysts include NHOAc for cyclization and CsCO for SN2 reactions. Solvent choice (e.g., acetic acid, DMF) significantly impacts yield and purity .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy :

- H/C NMR : Verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thioether protons at δ 3.5–4.0 ppm) .

- IR : Confirm functional groups (e.g., C≡N stretch ~2200 cm, C-S stretch ~600–700 cm) .

- Elemental Analysis : Match experimental vs. calculated C/H/N/S percentages to confirm purity (deviation <0.3%) .

- Melting Point : Consistency with literature values (±2°C) indicates crystallinity and purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly addressing low efficiency in thioether formation?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Screening : Replace CsCO with KCO or DBU to enhance nucleophilicity .

- Solvent Optimization : Use DMF or THF to improve solubility of intermediates .

- Temperature Control : Maintain 70–80°C during thioether formation to balance reaction rate and byproduct suppression .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (DMF/acetic acid) to isolate pure product .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected 1^11H NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Mitigation steps:

- Advanced NMR Techniques : Use F NMR to confirm fluorophenyl substitution or 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- X-ray Crystallography : Determine crystal structure to unambiguously confirm regiochemistry (e.g., imidazole ring substitution) .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. What computational methods are suitable for predicting the reactivity or binding interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with imidazole-binding sites) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., sulfur or nitrile groups) .

- MD Simulations : Assess stability in solvated systems (water, DMSO) using GROMACS .

Q. How can researchers address discrepancies between theoretical and experimental elemental analysis results?

- Methodological Answer : Discrepancies >0.3% suggest impurities or incomplete reactions. Steps:

- Reaction Monitoring : Use TLC or HPLC to track reaction progress and identify unreacted starting materials .

- Alternative Synthesis Routes : Replace unstable intermediates (e.g., switch from acetyl-protected to benzyl-protected precursors) .

- Microanalysis Calibration : Validate instruments with certified standards (e.g., NIST reference materials) .

Data Analysis and Optimization

Q. What strategies are recommended for scaling up synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to maintain precise temperature control and reduce side reactions .

- Catalyst Recycling : Use heterogeneous catalysts (e.g., Bleaching Earth Clay) to improve recovery and reduce costs .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How can researchers validate the biological relevance of this compound’s structural motifs (e.g., imidazole-thioether)?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modified substituents (e.g., replace fluorophenyl with chlorophenyl) and compare activity .

- Enzymatic Assays : Test inhibition of cytochrome P450 or kinases, which often interact with imidazole derivatives .

- Crystallographic Data : Compare binding modes with co-crystal structures of similar compounds (e.g., PDB entries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.